molecular formula C17H13NaO4 B10783246 Hoipin-1

Hoipin-1

Cat. No.: B10783246
M. Wt: 304.27 g/mol
InChI Key: JCKWBPCGGVUJEV-ASTDGNLGSA-M
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for HOIPIN-1 have not been extensively documented. given its potential therapeutic applications, it is likely that the compound is produced using standard organic synthesis techniques in a controlled laboratory environment .

Chemical Reactions Analysis

Types of Reactions

HOIPIN-1 primarily undergoes reactions that involve the inhibition of the RING-HECT-hybrid reaction in HOIP by modifying the active cysteine residue (Cys885). This inhibition is facilitated by residues in the C-terminal LDD domain, such as arginine (Arg935) and aspartic acid (Asp936) .

Common Reagents and Conditions

The common reagents used in the synthesis and reactions of this compound include thiol-reactive compounds and alpha, beta-unsaturated carbonyl-containing chemicals. The reactions are typically carried out under controlled laboratory conditions with precise temperature and pH settings .

Major Products Formed

The major product formed from the reactions involving this compound is the inhibited form of the LUBAC complex, which results in the suppression of NF-κB activation and gene expression .

Mechanism of Action

HOIPIN-1 exerts its effects by inhibiting the linear ubiquitin chain assembly complex (LUBAC). It specifically targets the RING-HECT-hybrid reaction in HOIP by modifying the active cysteine residue (Cys885). The binding of this compound to LUBAC is facilitated by residues in the C-terminal LDD domain, such as arginine (Arg935) and aspartic acid (Asp936) . This inhibition leads to the suppression of NF-κB activation and gene expression, thereby regulating inflammatory and antiviral signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique in its selective inhibition of the linear ubiquitin chain assembly complex (LUBAC) and its ability to suppress NF-κB activation. Its specificity and potency make it a valuable tool in studying the regulation of ubiquitination and its impact on cellular functions .

Properties

Molecular Formula

C17H13NaO4

Molecular Weight

304.27 g/mol

IUPAC Name

sodium;2-[(E)-3-(2-methoxyphenyl)-3-oxoprop-1-enyl]benzoate

InChI

InChI=1S/C17H14O4.Na/c1-21-16-9-5-4-8-14(16)15(18)11-10-12-6-2-3-7-13(12)17(19)20;/h2-11H,1H3,(H,19,20);/q;+1/p-1/b11-10+;

InChI Key

JCKWBPCGGVUJEV-ASTDGNLGSA-M

Isomeric SMILES

COC1=CC=CC=C1C(=O)/C=C/C2=CC=CC=C2C(=O)[O-].[Na+]

Canonical SMILES

COC1=CC=CC=C1C(=O)C=CC2=CC=CC=C2C(=O)[O-].[Na+]

Origin of Product

United States

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